

Spectroscopic Profile of Norpterosin C: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Norpterosin C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Norpterosin C**, a naturally occurring indanone derivative. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Norpterosin C**, facilitating straightforward comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Norpterosin C

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			



¹³C NMR Spectroscopic Data of **Norpterosin C** (Solvent: CD₃OD)

Chemical Shift (δ) ppm	Carbon Atom Assignment
208.5	C-1
52.1	C-2
76.9	C-3
131.7	C-3a
139.0	C-4
128.4	C-5
145.8	C-6
134.9	C-7
15.6	C-2-Me
12.3	C-3-Me
29.8	C-5-CH ₂
61.2	C-5-CH ₂ OH
16.1	C-6-Me
9.5	C-7-Me

Note: The specific ¹H NMR data, including chemical shifts and coupling constants, were not explicitly available in the provided search results. The ¹³C NMR data is based on a referenced publication.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Norpterosin C

Wavenumber (cm⁻¹)	Functional Group Assignment
Data not available in search results	



Note: Specific IR absorption frequencies for **Norpterosin C** were not found in the search results. General expected absorbances for a molecule with its structure would include O-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (indan-1-one), and C-O stretching.

Mass Spectrometry (MS)

Mass Spectrometry Data for Norpterosin C

m/z	Interpretation
234.125594	[M]+ (Monoisotopic Mass)
Fragmentation data not available	

Note: While the molecular formula ($C_{14}H_{18}O_3$) and exact mass are known, specific mass spectrometry fragmentation data for **Norpterosin C** was not available in the search results.

Experimental Protocols

The acquisition of spectroscopic data for natural products like **Norpterosin C** follows standardized methodologies. Below are detailed protocols for NMR, IR, and MS analyses.

NMR Spectroscopy Protocol

- Sample Preparation: A pure sample of **Norpterosin C** (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid interfering signals. A standard reference compound, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.
 - ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.



- ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are commonly used to simplify the spectrum by removing C-H coupling.
- 2D NMR: For complete structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid Norpterosin C sample is finely ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet.
 - Thin Film Method: If the sample is soluble in a volatile solvent, a solution can be prepared
 and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate,
 leaving a thin film of the compound.
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

- Sample Introduction and Ionization: A dilute solution of **Norpterosin C** is introduced into the mass spectrometer. Common ionization techniques for natural products include:
 - Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage
 needle, creating charged droplets from which ions are generated. This is a soft ionization

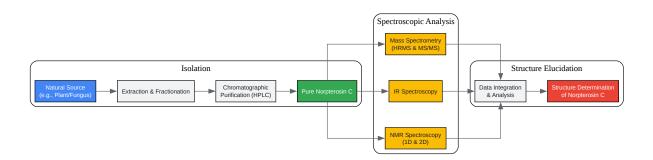


technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

- Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique is useful for obtaining detailed structural information from the fragmentation pattern.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Norpterosin C**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Norpterosin C**.

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